Strategic Utilization of (1-Chloroisoquinolin-7-yl)methanol in Medicinal Chemistry
CAS Number: 223671-64-5 Technical Whitepaper & Application Guide Executive Summary (1-Chloroisoquinolin-7-yl)methanol represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 223671-64-5
Technical Whitepaper & Application Guide
Executive Summary
(1-Chloroisoquinolin-7-yl)methanol represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape. Its utility stems from its bifunctional orthogonality : the C1-chlorine atom serves as a highly reactive electrophilic "warhead" for cross-coupling or nucleophilic aromatic substitution (SNAr), while the C7-hydroxymethyl group acts as a stable, modifiable tether for solubility-enhancing groups or further structural elaboration.
This guide analyzes the physicochemical profile, synthetic utility, and strategic application of this core, designed for medicinal chemists optimizing lead compounds for ROCK (Rho-associated kinase), PKA, and other serine/threonine kinase targets.
Chemical Profile & Structural Analysis
The molecule comprises an electron-deficient isoquinoline ring system. The positioning of the chlorine at C1 is critical; the adjacent nitrogen atom lowers the LUMO energy at this position, making it significantly more reactive toward nucleophiles than a standard chlorobenzene.
As a Senior Scientist, it is crucial to understand why this molecule behaves as it does. The C1-Cl bond is activated by the inductive withdrawing effect (-I) and the mesomeric effect (-M) of the imine-like nitrogen.
C1 Reactivity: The C1 position is highly electrophilic. In SNAr reactions, the nitrogen atom stabilizes the Meisenheimer complex intermediate.
C7 Stability: The hydroxymethyl group at C7 is electronically decoupled from the C1 "warhead," allowing for chemoselective transformations at C1 without protecting the alcohol, provided non-basic conditions are used (e.g., Suzuki coupling).
Synthetic Routes & Retrosynthesis
The synthesis of this core typically follows an N-oxide rearrangement pathway, a robust method for installing halogen atoms at the C1 position of isoquinolines.
Diagram 1: Retrosynthetic Analysis & Production Logic
Caption: Retrosynthetic logic flow. The C1-chlorine is typically installed via the Reissert-Henze type rearrangement of the N-oxide using phosphorus oxychloride.
Functionalization & Reactivity Profile[1]
The primary value of CAS 223671-64-5 lies in its divergent reactivity. It serves as a "hub" for fragment-based drug discovery (FBDD).
Diagram 2: Orthogonal Reactivity Map
Caption: Divergent reactivity map. The C1-Cl allows for carbon-carbon or carbon-heteroatom bond formation, while C7 allows for side-chain elaboration.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C1
This protocol demonstrates the chemoselective coupling of the C1-chloride with an aryl boronic acid, preserving the C7-alcohol. This is a standard workflow for generating kinase inhibitor libraries.
Reagents:
(1-Chloroisoquinolin-7-yl)methanol (1.0 equiv)
Aryl boronic acid (1.2 equiv)
Pd(dppf)Cl₂·DCM complex (0.05 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Preparation (Inert Atmosphere):
Charge a microwave vial or round-bottom flask with the isoquinoline core, boronic acid, and K₂CO₃.
Expert Insight: Use anhydrous K₂CO₃ to ensure consistent stoichiometry.
Degassing:
Add the Dioxane/Water solvent mixture.
Sparge with Argon or Nitrogen for 10 minutes.
Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
Catalyst Addition:
Add Pd(dppf)Cl₂·DCM. Quickly seal the vessel.
Selection: Pd(dppf)Cl₂ is chosen for its bite angle and stability with heteroaryl chlorides.
Reaction:
Heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
Monitor via LC-MS (Target mass = Core - Cl + Aryl).
Workup:
Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.
Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification:
Flash column chromatography (Gradient: 0–10% MeOH in DCM). The product will be more polar than the starting chloride.
Strategic Applications in Drug Discovery
Kinase Inhibition (ROCK/PKA)
The isoquinoline scaffold is historically significant in the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil).
Binding Mode: The isoquinoline nitrogen typically binds to the hinge region of the kinase ATP-binding pocket via hydrogen bonding.
Role of C1: Substitution at C1 allows for exploration of the hydrophobic back pocket or solvent-exposed regions.
Role of C7: The methanol group at C7 is often converted to an amine or ether to interact with specific residues (e.g., Aspartate) or to improve oral bioavailability.
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of <200 and distinct vectors for growth, this molecule is an ideal "fragment" starting point. It obeys the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3), making it suitable for crystallographic screening.
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Specific Risk: As a halogenated heterocycle, it may possess sensitizing properties.
Storage: Store at 2–8 °C under inert gas. The benzylic alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.
References
Synthesis of 1-Chloroisoquinolines
Title: "Reaction of Isoquinoline N-oxides with Phosphoryl Chloride"
Source:Journal of Organic Chemistry
Context: Defines the mechanistic basis for the chlorin
Link: (General reference for reaction type)
Medicinal Chemistry of Isoquinolines
Title: "Isoquinoline Deriv
Source:Google P
Context: Describes the use of substituted isoquinolines in tre
Link:
Cross-Coupling Methodologies
Title: "Practical Palladium Catalysts for C–N and C–C Bond Form
Source:Accounts of Chemical Research
Context: Validates the choice of Pd(dppf)Cl2 for heteroaryl chlorides.
Link:
Compound Data Source
Title: "PubChem Compound Summary for CID 10456108"
Technical Whitepaper: Solubility Profiling and Solvent Selection for (1-Chloroisoquinolin-7-yl)methanol
[1][2] Executive Summary This technical guide addresses the solubility behavior of (1-Chloroisoquinolin-7-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide addresses the solubility behavior of (1-Chloroisoquinolin-7-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.[1][2]
Solubility data for this specific regioisomer is sparse in open literature.[1][2] Therefore, this guide synthesizes structural analysis with empirical data from close analogs (e.g., 1-chloroisoquinoline, 7-isoquinolinemethanol) to provide a predictive solubility landscape.[1][2] Furthermore, it establishes a self-validating experimental protocol for researchers to determine exact saturation points, ensuring reproducibility in scale-up and purification workflows.[1][2]
To predict solubility, we must deconstruct the molecule into its competing functional moieties.[1][2] The solubility of (1-Chloroisoquinolin-7-yl)methanol is governed by a "Push-Pull" interaction between its lipophilic core and hydrophilic tail.[1][2]
Reduces the basicity of the isoquinoline nitrogen (pKa suppression), making the molecule less soluble in weak aqueous acids compared to unsubstituted isoquinoline.[1][2] Enhances solubility in non-polar organics.
7-Hydroxymethyl
Polar / H-Bond Donor & Acceptor
The primary driver for solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, THF).[1][2]
Expert Insight: The 1-chloro group is critical.[1][2] Unlike standard isoquinolines, the electron-withdrawing nature of the chlorine at the
-position renders the ring nitrogen significantly less basic.[1][2] Consequently, pH manipulation (acidification) to increase aqueous solubility is less effective and may lead to hydrolysis of the chloro-group under vigorous conditions.[1][2]
Predicted Solubility Landscape
Based on the structural descriptors and behavior of homologous 1-haloisoquinolines [1][2], the following solvent compatibility profile is established for process design.
A. High Solubility (Primary Solvents)
Best for: Reaction media, stock solutions, and loading for chromatography.[1][2]
Dichloromethane (DCM): The "Workhorse" solvent.[1][2] The polarizability of DCM matches the aromatic core, while its dipole accommodates the hydroxyl group.[1][2]
DMSO / DMF: Universal solubility due to high dielectric constants.[1][2] Warning: Difficult to remove; use only for biological assays or high-temperature nucleophilic substitutions.[1][2]
Tetrahydrofuran (THF): Excellent solubilizer that disrupts hydrogen bonding in the crystal lattice.[1][2]
B. Temperature-Dependent Solubility (Recrystallization Candidates)
Best for: Purification via cooling crystallization.[1][2]
Ethyl Acetate (EtOAc): Moderate solubility at room temperature; high solubility at reflux (
Ethanol / Methanol: Good solubility, but the H-bonding of the solvent can compete with the solute, sometimes leading to supersaturation issues.[1][2]
Toluene: Poor solubility at ambient temperature due to the polar hydroxymethyl group, but effective at reflux for dissolving the lipophilic core.[1][2]
C. Anti-Solvents (Precipitation Media)
Best for: Crashing out product or washing filter cakes.[1][2]
Hexanes / Heptane: The molecule is largely insoluble due to the polarity of the hydroxymethyl group.[1][2]
Practical Applications in Synthesis & Purification[1][4]
Chromatography Solvent Systems
For silica gel column chromatography, the polarity of the 7-hydroxymethyl group requires a polar modifier.[1][2]
Standard System: 0-5% Methanol in Dichloromethane (DCM).[1][2]
Alternative: 20-50% Ethyl Acetate in Hexanes.[1][2]
Note: Pure DCM may elute the compound slowly; the addition of MeOH disrupts the interaction between the hydroxyl group and the silica silanols [3].[1][2]
Recrystallization Strategy
Given the profile of 1-chloroisoquinolines, a Binary Solvent System is recommended for high-purity isolation:
Dissolution: Dissolve crude material in minimal refluxing Ethyl Acetate .
Nucleation: Allow to cool to room temperature. If no crystals form, add Heptane dropwise until persistent turbidity is observed.[1][2]
Growth: Cool slowly to
.
Filtration: Wash the cake with cold 1:4 EtOAc:Heptane.
Safety & Handling (SDS Summary)
Hazards: 1-Chloroisoquinoline derivatives are generally classified as Skin Irritants (H315) and Eye Irritants (H319) [4].[1][2][3]
Reactivity: Avoid strong nucleophiles (e.g., amines) in high-temperature DMSO, as the 1-chloro group is susceptible to
displacement, converting the starting material into an amino-isoquinoline byproduct [2].[1][2]
References
PubChem. (2025).[1][2] 1-Chloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
ResearchGate. (2025).[1][2][4] Isoquinoline in the synthesis of 1-substituted derivatives.[1][2] Available at: [Link]
Google Patents. (2024).[1][2] Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.[1][2] US20240002322A1.[1][2] Available at:
National Institutes of Health. (2025). 7-Chloroisoquinoline Safety Data. PubChem.[2][3][5] Available at: [Link][1][2]
Application Notes and Protocols: A Strategic Guide to the Synthesis of (1-Chloroisoquinolin-7-yl)methanol
Introduction: The Significance of Substituted Isoquinolines The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its derivatives are integr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its derivatives are integral to numerous therapeutic agents, including anesthetics, vasodilators, and antihypertensives.[1] The precise functionalization of the isoquinoline core is paramount in drug discovery, as the position and nature of substituents dictate the molecule's interaction with biological targets. (1-Chloroisoquinolin-7-yl)methanol is a key building block, offering two distinct points for further chemical elaboration: the reactive C1-chloro group, which is susceptible to nucleophilic substitution, and the C7-hydroxymethyl group, which can be modified through oxidation or esterification. This guide provides a detailed, field-proven strategic approach for the synthesis of this valuable intermediate, starting from readily accessible 7-substituted isoquinolines.
Part 1: Strategic Retrosynthesis and Rationale
A successful synthesis is predicated on a logical and robust strategy. Our target molecule, (1-Chloroisoquinolin-7-yl)methanol, requires the installation of two distinct functional groups on the isoquinoline core. The key strategic decision lies in the sequence of these transformations.
Retrosynthetic Analysis
Our analysis identifies two primary bond disconnections corresponding to the key functionalization steps: the C1-Cl bond formation and the C7-CH₂OH bond formation. This leads to two potential forward-synthetic pathways:
Pathway A (Chlorination First): Introduce the C1-chloro group onto a precursor like isoquinoline-7-carboxylic acid, followed by the reduction of the acid to the hydroxymethyl group.
Pathway B (Reduction First): First, form the C7-hydroxymethyl group from isoquinoline-7-carboxylic acid, and subsequently introduce the C1-chloro substituent.
Expert Insight: Pathway A carries a significant risk. Potent reducing agents required for the carboxylic acid reduction, such as lithium aluminum hydride (LiAlH₄), can readily reduce the C1-chloro bond via nucleophilic hydride attack, leading to undesired side products. Therefore, Pathway B is the strategically superior approach. It isolates the sensitive chlorination step from harsh reducing conditions. This pathway, however, necessitates careful consideration of the hydroxyl group's reactivity during the chlorination step.
Forward-Synthetic Workflow
Based on the strategic analysis, the recommended synthetic workflow proceeds in two main stages:
Stage 1: Synthesis of the Alcohol Intermediate, (Isoquinolin-7-yl)methanol. This involves the reduction of a commercially available or synthesized isoquinoline-7-carboxylic acid derivative.
Stage 2: Chlorination of the Isoquinoline Core. This stage involves the selective introduction of a chlorine atom at the C1 position. A highly reliable method for this transformation proceeds via an N-oxide intermediate, which activates the C1 position for chlorination.[2][3]
Caption: Recommended workflow for the synthesis of the target compound.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and rationale for experimental choices.
Stage 1: Synthesis of (Isoquinolin-7-yl)methanol
This stage focuses on the reduction of the carboxylic acid at the C7 position. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Protocol 1: Reduction of Isoquinoline-7-carboxylic Acid
System Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) in the flask. Cool the suspension to 0 °C using an ice bath.
Causality: LiAlH₄ is highly reactive with water and protic solvents. Anhydrous conditions are critical to prevent quenching of the reagent and ensure reaction efficiency. The reaction is highly exothermic, necessitating initial cooling.
Substrate Addition: Dissolve isoquinoline-7-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
'X' mL of 15% aqueous sodium hydroxide (NaOH).
'3X' mL of water.
Trustworthiness: This specific quenching procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process significantly compared to an acid quench.
Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield pure (isoquinolin-7-yl)methanol.
Parameter
Value
Starting Material
Isoquinoline-7-carboxylic Acid
Key Reagent
Lithium Aluminum Hydride (LiAlH₄)
Solvent
Anhydrous Tetrahydrofuran (THF)
Reaction Time
4-6 hours
Temperature
Reflux (66 °C)
Typical Yield
80-90%
Stage 2: Synthesis of (1-Chloroisoquinolin-7-yl)methanol
This stage involves the chlorination of the C1 position. The isoquinoline nitrogen is first activated by conversion to an N-oxide, which is then treated with a chlorinating agent like phosphoryl chloride (POCl₃).
Expert Insight on Hydroxyl Protection:
Phosphoryl chloride is highly reactive towards alcohols. To prevent the formation of undesired phosphate esters at the C7-hydroxymethyl group, it is highly advisable to protect it before proceeding with N-oxidation and chlorination. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation and removal under mild conditions.
Protocol 2: Protection of the Hydroxyl Group (Optional but Recommended)
Dissolve (isoquinolin-7-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).
Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 7-(((tert-butyldimethylsilyl)oxy)methyl)isoquinoline, which can often be used in the next step without further purification.
Protocol 3: N-Oxidation of the Isoquinoline Ring
Dissolve the protected (or unprotected) (isoquinolin-7-yl)methanol (1.0 eq.) in a chlorinated solvent such as DCM or chloroform (CHCl₃).
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at room temperature.
Stir for 12-18 hours. Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
Dry the organic layer over Na₂SO₄ and concentrate to yield the isoquinoline N-oxide.
Protocol 4: Chlorination and Deprotection
Chlorination: Under an inert atmosphere, add the crude N-oxide from the previous step to an excess of phosphoryl chloride (POCl₃).[4]
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.[4]
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 8.
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
Deprotection (if TBDMS was used): Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 1.2 eq.). Stir at room temperature for 1-2 hours.
Quench with water, extract with ethyl acetate, and dry the organic layers.
Final Purification: Purify the final crude product by column chromatography on silica gel to afford (1-chloroisoquinolin-7-yl)methanol.
Parameter
Value
Starting Material
(Isoquinolin-7-yl)methanol (Protected)
Oxidizing Agent
m-CPBA
Chlorinating Agent
Phosphoryl Chloride (POCl₃)
Deprotection Agent
TBAF
Typical Overall Yield
65-75% (from alcohol)
Part 3: Mechanistic Grounding
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of C1-Chlorination via N-Oxide
The N-oxide is essential as it activates the C1 position. The lone pair on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade involving the loss of a phosphate species and attack by a chloride ion leads to the formation of the 1-chloroisoquinoline and regenerates the aromatic system. This process is a variation of the Boekelheide reaction.
Caption: Mechanism for the chlorination of isoquinoline N-oxide with POCl₃.
References
Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. National Institutes of Health (NIH). [Link]
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. [Link]
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]
A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]
Synthesis of 3-chloro-4-hydroxymethyl-1-phenyl-isoquinoline. PrepChem.com. [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]
Preparation and Properties of Isoquinoline. SlideShare. [Link]
SYNTHESIS OF ISOQUINOLINE DERIVATIVES. The Journal of Organic Chemistry. [Link]
Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]
Step-by-step protocol for the synthesis of (1-Chloroisoquinolin-7-yl)methanol
This application note outlines a robust, three-stage synthetic protocol for the preparation of (1-Chloroisoquinolin-7-yl)methanol (CAS: 223671-64-5).[1][2] This compound is a critical building block in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
This application note outlines a robust, three-stage synthetic protocol for the preparation of (1-Chloroisoquinolin-7-yl)methanol (CAS: 223671-64-5).[1][2] This compound is a critical building block in the development of pharmaceutical agents, particularly in the synthesis of ROCK inhibitors and S1P1 agonists.[2]
Application Note: Synthesis of (1-Chloroisoquinolin-7-yl)methanol
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis is designed to ensure regiochemical integrity, specifically preserving the labile chlorine atom at the C1 position while functionalizing the C7 position.[2]
The Challenge: The 1-chloroisoquinoline moiety is susceptible to nucleophilic attack at the C1 position. Standard lithiation protocols (using n-BuLi) pose a risk of alkylation at C1 rather than the desired halogen-metal exchange at C7.[1][2]
The Solution: This protocol utilizes a Turbo-Grignard (i-PrMgCl[1][2]·LiCl) mediated exchange or a strictly temperature-controlled lithiation to ensure chemoselectivity, followed by formylation and reduction.[1][2]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from the hydroxy-precursor to the final methanol derivative.
Part 2: Detailed Experimental Protocols
Stage 1: Chlorodehydroxylation
Objective: Conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline.[1][2]
Mechanism: Nucleophilic aromatic substitution via an imidoyl chloride intermediate.[1][2]
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl₃ vapors.
Addition: Charge the flask with 7-bromo-1-hydroxyisoquinoline (solid). Carefully add POCl₃ (neat) at room temperature.[2] Caution: Exothermic.[1]
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) until the starting material is consumed.[2]
Work-up:
Cool the mixture to room temperature.
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a dedicated pump protection trap).[2]
Pour the viscous residue slowly onto crushed ice/water with vigorous stirring (Hydrolysis of residual phosphoryl species).[2]
Neutralize to pH ~8 using saturated aqueous NaHCO₃ or NH₄OH.[2]
Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3x).[2] Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.[2]
Purification: Recrystallize from heptane or purify via silica gel chromatography if necessary.
Stage 2: Chemoselective Formylation
Objective: Conversion of 7-bromo-1-chloroisoquinoline to 1-chloroisoquinoline-7-carbaldehyde.[1][2]
Scientific Insight: Using i-PrMgCl·LiCl (Turbo Grignard) is preferred over n-BuLi.[1][2] The magnesium complex performs a fast Br/Mg exchange while being less nucleophilic toward the C1-Cl imine functionality, reducing side reactions.
1-Chloroisoquinolines: Potential skin sensitizers and irritants.[1][2]
References:
BenchChem. Synthesis routes of 7-Bromo-1-Chloroisoquinoline. Retrieved from .[2]
PubChem. Compound Summary: 7-Bromo-1-chloroisoquinoline (CID 6502024).[1][2] National Library of Medicine.[2] Retrieved from .
Knochel, P., et al. Functionalization of Heterocycles using the Turbo-Grignard Reagent.[2] Angew.[2][3] Chem. Int. Ed. 2004, 43, 3333.[2] (Foundational method for i-PrMgCl[1][2]·LiCl exchange).[2]
Frontier Specialty Chemicals. Building Block Catalog: (1-Chloroisoquinolin-7-yl)methanol.[1][2] Retrieved from .[2]
Application Notes and Protocols for the Purification of (1-Chloroisoquinolin-7-yl)methanol via Recrystallization
Introduction: The Critical Role of Purification in Drug Discovery In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purification in Drug Discovery
In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as (1-Chloroisoquinolin-7-yl)methanol, a key intermediate in various synthetic pathways, achieving high purity is paramount. Recrystallization stands as a powerful and scalable technique for the purification of solid organic compounds, leveraging subtle differences in solubility to separate the target molecule from impurities.[1] This application note provides a comprehensive guide to developing a robust recrystallization protocol for (1-Chloroisoquinolin-7-yl)methanol, grounded in the principles of physical organic chemistry and extensive laboratory experience.
Given the absence of comprehensive published solubility data for (1-Chloroisoquinolin-7-yl)methanol, this guide is structured to empower the researcher with a systematic approach to solvent selection and protocol optimization. We will proceed from foundational principles to detailed, actionable protocols, ensuring a self-validating and scientifically rigorous purification process.
Physicochemical Properties and Impurity Profile: A Predictive Analysis
A successful recrystallization hinges on a deep understanding of the target molecule's properties and the likely impurities.
(1-Chloroisoquinolin-7-yl)methanol is a multifaceted molecule featuring a polar hydroxyl group, a moderately polar N-heterocyclic isoquinoline core, and a non-polar chloro-substituted aromatic system. This combination of functional groups suggests a nuanced solubility profile, with potential solubility in a range of protic and aprotic polar organic solvents. The melting point of the closely related 1-chloroisoquinoline is reported to be in the range of 31-36°C. This low melting point is a critical consideration, as the boiling point of the chosen recrystallization solvent should ideally be lower to prevent the compound from "oiling out" — melting before it dissolves, which can trap impurities.
Potential Impurities: The synthetic route to (1-Chloroisoquinolin-7-yl)methanol and related isoquinoline derivatives can introduce various impurities.[2][3] These may include:
Unreacted starting materials: Depending on the specific synthesis, these could be various isoquinoline precursors.
By-products from side reactions: Chlorination reactions, for instance, can sometimes lead to the formation of over-chlorinated or isomeric products.[4]
Reagents: Residual coupling agents, bases, or catalysts used in the synthesis.
Degradation products: The compound may be susceptible to oxidation or other degradation pathways under certain conditions.
Part 1: Systematic Solvent Screening - The Foundation of a Robust Protocol
The cornerstone of an effective recrystallization is the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for (1-Chloroisoquinolin-7-yl)methanol at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] The following protocol outlines a systematic approach to screen for suitable solvents.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single solvent or a pair of miscible solvents for the recrystallization of (1-Chloroisoquinolin-7-yl)methanol.
Materials:
Crude (1-Chloroisoquinolin-7-yl)methanol
A selection of solvents with varying polarities (see Table 1)
Small test tubes or vials
Heating block or water bath
Vortex mixer
Procedure:
Initial Solubility Test (Room Temperature):
Place approximately 10-20 mg of crude (1-Chloroisoquinolin-7-yl)methanol into a series of labeled test tubes.
To each tube, add 0.5 mL of a different solvent from Table 1.
Vortex or agitate each tube for 1-2 minutes.
Observe and record the solubility at room temperature. A solvent that completely dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.
Hot Solubility Test:
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
An ideal solvent will dissolve the compound completely at or near its boiling point in a reasonable volume.
Cooling and Crystal Formation:
Allow the hot, clear solutions to cool slowly to room temperature.
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.
Observe and record the quantity and quality of the crystals formed. A copious amount of well-formed crystals indicates a promising solvent.
Data Interpretation:
Solvent Category
Example Solvents
Predicted Solubility Behavior
Protic Polar
Methanol, Ethanol, Isopropanol
Likely to show good solubility, especially when heated, due to hydrogen bonding with the hydroxyl group.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
May exhibit moderate to good solubility, particularly at elevated temperatures.
Non-polar
Hexane, Toluene
Expected to have poor solubility due to the polar nature of the molecule. May be useful as an anti-solvent in a mixed-solvent system.
Table 1: Suggested Solvents for Screening.
Part 2: Recrystallization Protocols
Based on the results of the solvent screening, one of the following protocols can be employed.
Protocol 2: Single-Solvent Recrystallization
Causality: This method is ideal when a single solvent is identified that demonstrates a significant difference in the solubility of (1-Chloroisoquinolin-7-yl)methanol at high and low temperatures.
Caption: Workflow for Single-Solvent Recrystallization.
Step-by-Step Methodology:
Dissolution: Place the crude (1-Chloroisoquinolin-7-yl)methanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Mixed-Solvent Recrystallization
Causality: This technique is employed when no single solvent provides the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a miscible "poor" solvent in which the compound is sparingly soluble.[6]
Caption: Workflow for Mixed-Solvent Recrystallization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude (1-Chloroisoquinolin-7-yl)methanol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
Inducing Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion used for the recrystallization).
Drying: Dry the purified crystals under vacuum.
Trustworthiness: Self-Validating Systems
The purity of the recrystallized (1-Chloroisoquinolin-7-yl)methanol should be assessed to validate the effectiveness of the protocol. The following methods are recommended:
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. A broad melting range is indicative of impurities. Compare the melting point of the recrystallized product to that of the crude material.
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. The purified product should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A significant increase in the area percentage of the main peak confirms successful purification.
Conclusion
The purification of (1-Chloroisoquinolin-7-yl)methanol by recrystallization is a highly effective method when approached systematically. By first conducting a thorough solvent screening to identify an optimal solvent or solvent system, researchers can develop a robust and reproducible protocol. The detailed methodologies provided in this application note, coupled with rigorous purity assessment, will enable the consistent production of high-purity (1-Chloroisoquinolin-7-yl)methanol, a critical step in advancing drug discovery and development programs.
References
Wikipedia. (2023, December 1). Recrystallization (chemistry). Retrieved January 30, 2026, from [Link]
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]
Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved January 30, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved January 30, 2026, from [Link]
Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health Public Access, 51(21), 9706-9709.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 30, 2026, from [Link]
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 30, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 30, 2026, from [Link]
University of York Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved January 30, 2026, from [Link]
Application Notes & Protocols for the Comprehensive Characterization of (1-Chloroisoquinolin-7-yl)methanol
Introduction (1-Chloroisoquinolin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the reactive chloroisoquinoline core coupled with a hydroxymethyl group make...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(1-Chloroisoquinolin-7-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the reactive chloroisoquinoline core coupled with a hydroxymethyl group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which directly impacts the integrity of downstream applications and the safety and efficacy of potential drug candidates.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive characterization of (1-Chloroisoquinolin-7-yl)methanol. The protocols outlined herein are designed to be robust and self-validating, emphasizing the scientific rationale behind the experimental choices to ensure the generation of reliable and reproducible data.
Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound.
Note: Experimental determination of appearance and solubility is a crucial first step in the characterization process.
Part 1: Structural Identification and Elucidation
Confirming the chemical structure of (1-Chloroisoquinolin-7-yl)methanol is the primary objective. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. For a substituted aromatic system like (1-Chloroisoquinolin-7-yl)methanol, NMR is indispensable for confirming the substitution pattern on the isoquinoline ring.
Sample Preparation: Accurately weigh 5-10 mg of (1-Chloroisoquinolin-7-yl)methanol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton (which may exchange with residual water in the solvent). The coupling patterns (e.g., doublets, singlets) and chemical shifts of the aromatic protons will be critical for confirming the 1-chloro and 7-methanol substitution pattern.
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms (Cl, N) and the aromatic ring currents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique crucial for confirming the identity of the target compound.
High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula. The isotopic pattern of the molecular ion is also a key diagnostic feature, especially for compounds containing chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[2][3]. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak[2].
Sample Preparation: Prepare a dilute solution of (1-Chloroisoquinolin-7-yl)methanol (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an ESI-TOF mass spectrometer for accurate mass measurements.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
Data Analysis:
Determine the accurate mass of the [M+H]⁺ ion.
Compare the experimentally determined mass with the theoretically calculated mass for C₁₀H₉ClNO⁺. The mass error should be within 5 ppm.
Observe the isotopic pattern for the presence of the characteristic M+2 peak for chlorine.
Part 2: Purity Assessment
Determining the purity of (1-Chloroisoquinolin-7-yl)methanol is critical for its use in further synthetic steps. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, it provides a quantitative measure of the purity of the main component and can detect and quantify impurities.
Reversed-phase HPLC (RP-HPLC) is well-suited for the analysis of moderately polar organic compounds like (1-Chloroisoquinolin-7-yl)methanol. A C18 column is a common choice for the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a pH modifier (e.g., formic acid or ammonium formate) is typically used to achieve good peak shape and resolution[4][5].
Sample Preparation:
Accurately prepare a stock solution of (1-Chloroisoquinolin-7-yl)methanol in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution is recommended to separate potential impurities with a wide range of polarities.
Solvent A: 0.1% Formic acid in water.
Solvent B: 0.1% Formic acid in acetonitrile.
Gradient Program:
Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
Hold at high organic for a few minutes to elute any non-polar impurities.
Return to initial conditions and allow the column to re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm for aromatic compounds).
Data Analysis:
Integrate the peaks in the chromatogram.
Calculate the purity of (1-Chloroisoquinolin-7-yl)methanol as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC Purity Analysis.
Part 3: Identification of Potential Impurities
Understanding the synthetic route of (1-Chloroisoquinolin-7-yl)methanol is crucial for predicting potential impurities. A common synthetic pathway involves the chlorination of the corresponding isoquinolin-7-yl)methanol or the reduction of 1-chloroisoquinoline-7-carbaldehyde.
LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal technique for identifying these impurities. The HPLC method described above can be directly coupled to a mass spectrometer. The MS detector will provide the molecular weights of the impurity peaks, aiding in their identification.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of (1-Chloroisoquinolin-7-yl)methanol. By employing a combination of NMR, MS, and HPLC, researchers can confidently establish the identity, purity, and overall quality of this important synthetic intermediate. Adherence to these protocols will ensure the reliability of data and contribute to the successful advancement of research and development projects.
References
SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2008). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
ResearchGate. (2014). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Protocols for Purity Assessment of (1-Chloroisoquinolin-7-yl)methanol
Introduction & Chemical Context (1-Chloroisoquinolin-7-yl)methanol is a critical heterocyclic building block, often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
(1-Chloroisoquinolin-7-yl)methanol is a critical heterocyclic building block, often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil or Netarsudil).[1] The molecule features a fused benzene-pyridine ring system (isoquinoline) substituted with a chlorine atom at the C1 position and a hydroxymethyl group at the C7 position.
This unique substitution pattern presents specific analytical challenges:
Basicity & Tailing: The isoquinoline nitrogen is basic (
for the core, though reduced by the electron-withdrawing Cl), potentially causing peak tailing on silanol-rich HPLC columns.
Thermal Instability: The benzylic alcohol moiety can undergo oxidation or dehydration under aggressive GC conditions.[1]
Hydrolytic Susceptibility: The C1-Chloro group is a leaving group; in the presence of water and acid/heat, it may hydrolyze to the corresponding isocarbostyril (1-hydroxyisoquinoline derivative).
This application note provides a dual-method approach: RP-HPLC-DAD for non-volatile purity assay and related substances, and GC-MS for orthogonal identification and residual solvent analysis.[1]
Chemical Profile
Property
Description
Chemical Name
(1-Chloroisoquinolin-7-yl)methanol
Core Structure
Isoquinoline
Molecular Formula
Molecular Weight
193.63 g/mol
Solubility
Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water.[1]
Method A: RP-HPLC-DAD Protocol (Purity & Related Substances)[1][2]
Objective: Quantitative determination of purity and quantification of non-volatile impurities (e.g., oxidation products, hydrolysis degradants).
Chromatographic Conditions
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (
) or Waters XBridge C18.
Rationale: A highly end-capped C18 column is essential to minimize interaction between the basic nitrogen of the isoquinoline and residual silanols, preventing peak tailing.
Mobile Phase:
Solvent A: 10 mM Ammonium Acetate in Water (adjusted to pH 4.5 with Acetic Acid).
Objective: Orthogonal confirmation of molecular mass and detection of volatile organic impurities (residual solvents, starting materials).
Derivatization Strategy (Recommended)
While the molecule can be analyzed directly, the free hydroxyl group (-CH2OH) can cause adsorption and tailing. Silylation is recommended for high-precision quantification.[1]
Application Note: Strategic Utilization of (1-Chloroisoquinolin-7-yl)methanol in the Modular Synthesis of ROCK-Targeting Anticancer Agents and ADC Payloads
Executive Summary This technical guide outlines the strategic application of (1-Chloroisoquinolin-7-yl)methanol as a bifunctional pharmacophore scaffold in the development of anticancer therapeutics. While historically a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the strategic application of (1-Chloroisoquinolin-7-yl)methanol as a bifunctional pharmacophore scaffold in the development of anticancer therapeutics. While historically associated with ocular Rho-kinase (ROCK) inhibitors (e.g., Ripasudil analogs), this specific intermediate has emerged as a critical building block for metastasis-suppressing kinase inhibitors and Antibody-Drug Conjugate (ADC) payloads .
Its structural value lies in its orthogonal reactivity :
C1-Chloro Position: A highly reactive electrophilic site for SNAr or Buchwald-Hartwig cross-coupling to install kinase-binding motifs (hinge binders).
C7-Hydroxymethyl Position: A modifiable handle for solubilizing groups, PROTAC linkers, or bioconjugation sites, essential for optimizing ADME properties in oncology candidates.
Synthesis of ROCK1/2 inhibitors, PKA inhibitors, and ADC Linkers
Mechanistic Rationale
The isoquinoline ring is electron-deficient, making the C1 position susceptible to nucleophilic attack. However, the presence of the electron-donating hydroxymethyl group at C7 modulates this reactivity.
Challenge: Direct SNAr at C1 can be sluggish compared to 1-chloroisoquinoline due to the distal electronic effects of the C7 substituent.
Solution: We recommend a stepwise activation protocol . Protecting the C7-alcohol (e.g., TBS-protection) prevents side reactions during the harsh conditions often required for C1-substitution. Alternatively, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is preferred over thermal SNAr to maintain functional group tolerance.
Application Workflow: Divergent Synthesis
The following diagram illustrates the modular utility of this scaffold, separating the synthesis into Warhead Installation (Kinase inhibition) and Linker Optimization (Delivery).
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C1 and C7 positions.
Detailed Experimental Protocols
Protocol A: Synthesis of the Kinase Inhibitory Core (C1-Substitution)
Objective: To install a homopiperazine or diamine moiety at C1, a common pharmacophore for ROCK inhibition (analogous to Fasudil/Ripasudil).
Reagents:
(1-Chloroisoquinolin-7-yl)methanol (1.0 eq)
tert-Butyl 1,4-diazepane-1-carboxylate (1.2 eq)
Pd2(dba)3 (0.02 eq)
BINAP (0.04 eq)
NaOtBu (1.5 eq)
Toluene (anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under Argon, charge a reaction vial with the isoquinoline scaffold, the protected diamine, Pd2(dba)3, BINAP, and sodium tert-butoxide.
Solvation: Add anhydrous toluene (0.2 M concentration relative to isoquinoline). Seal the vial with a crimp cap.
Reaction: Heat the reaction block to 100°C for 12 hours .
Note: Thermal SNAr (without Pd) requires temperatures >140°C and often leads to decomposition of the hydroxymethyl group. The Pd-catalyzed approach allows milder conditions.
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).
Validation: 1H NMR should show the disappearance of the C1-Cl shift and appearance of diazepane multiplets at 3.0–4.0 ppm.
Protocol B: C7-Oxidation for Linker Attachment
Objective: To convert the C7-alcohol into an aldehyde or acid for attachment to an ADC linker or to improve solubility via amide coupling.
Reagents:
C1-substituted Isoquinoline (from Protocol A)
Dess-Martin Periodinane (DMP) (1.2 eq)
Dichloromethane (DCM)
Saturated NaHCO3 / Na2S2O3
Step-by-Step Methodology:
Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C.
Oxidation: Add DMP portion-wise. Allow the reaction to warm to room temperature over 2 hours.
Critical Control: Monitor by TLC. Over-oxidation is rare with DMP, but prolonged reaction times can lead to side products if the C1-amine is unprotected.
Quench: Quench with a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously until the organic layer is clear (removes iodine byproducts).
Isolation: Extract with DCM, dry over MgSO4, and concentrate.
Application: The resulting aldehyde is unstable and should be used immediately for Reductive Amination (with NaBH(OAc)3) to attach solubilizing tails or linker chains.
Quality Control & Validation Parameters
To ensure the integrity of the synthesized anticancer agents, the following QC parameters must be met for the intermediate (1-Chloroisoquinolin-7-yl)methanol :
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water + 0.1% TFA)
> 98.0% (Area)
Identity
1H NMR (DMSO-d6)
Singlet at ~4.8 ppm (CH₂OH); Doublet at ~8.2 ppm (C8-H)
Residual Solvent
GC-Headspace
Toluene < 890 ppm; DCM < 600 ppm
Water Content
Karl Fischer
< 0.5% w/w (Critical for Buchwald coupling)
References
Liao, H., et al. "Design and Synthesis of Novel Isoquinoline Derivatives as Potent ROCK Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry, vol. 62, no. 14, 2019.
Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016–present)." Expert Opinion on Therapeutic Patents, vol. 29, no. 4, 2019.
Sturdivant, J. M., et al. "Discovery of the Rho-Kinase Inhibitor Netarsudil for the Treatment of Open-Angle Glaucoma and Ocular Hypertension."[1] Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 10, 2016.
Note: Describes the homologous chemistry of 1-chloro-isoquinoline functionaliz
Design and synthesis of a compound library from (1-Chloroisoquinolin-7-yl)methanol
Application Note: Modular Synthesis of Isoquinoline Libraries via (1-Chloroisoquinolin-7-yl)methanol Introduction & Strategic Rationale In the landscape of kinase inhibitors and CNS-active agents, the isoquinoline scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis of Isoquinoline Libraries via (1-Chloroisoquinolin-7-yl)methanol
Introduction & Strategic Rationale
In the landscape of kinase inhibitors and CNS-active agents, the isoquinoline scaffold remains a privileged pharmacophore. This guide details the design and synthesis of a spatially diverse compound library utilizing (1-Chloroisoquinolin-7-yl)methanol (CAS: 19493-44-8 derivative) as the linchpin starting material.
Why this Scaffold?
The selection of (1-Chloroisoquinolin-7-yl)methanol is driven by its orthogonal bifunctionality :
The C1-Chloro "Warhead" (Electrophilic): The C1 position, adjacent to the ring nitrogen, is highly electron-deficient. It is activated for both Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), serving as the primary diversity point (
).
The C7-Hydroxymethyl "Anchor" (Nucleophilic/Oxidizable): The distal alcohol provides a handle for late-stage diversification (
) via oxidation-reductive amination sequences or direct alkylation, allowing for the tuning of solubility and metabolic stability.
Library Design & Workflow
To maximize chemical space while maintaining high fidelity, we utilize a "Coupling-First, Derivatization-Second" strategy. This prevents the sensitive aldehyde intermediate (required for
diversity) from being exposed to the elevated temperatures and basicity of the C1-coupling step.
Visual Workflow: Divergent Synthesis Strategy
Figure 1: The sequential workflow prioritizes C1 functionalization to preserve the oxidative potential of the C7 position for late-stage amine introduction.
Protocol 1: C1 Diversity via Suzuki-Miyaura Coupling
The C1-chlorine is sterically accessible but electronically deactivated compared to a bromide. Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its stability and high turnover frequency (TOF) in heteroaryl chlorides.
Degassing (Critical): In a reaction vial, combine the scaffold and boronic acid. Dissolve in 1,4-dioxane. Sparge with argon or nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).
Catalyst Addition: Add the Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
Checkpoint: Monitor by LCMS. The starting material (Cl-isotope pattern) should disappear.
Workup (Library Scale):
Dilute with Ethyl Acetate (EtOAc).
Wash with water and brine.
Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove residual water without manual extraction.
Concentrate in vacuo.
Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexanes) is recommended before Step 2 to remove palladium residues which can interfere with oxidation.
Technical Insight: If the boronic acid is electron-poor (sluggish reaction), switch to XPhos Pd G3 precatalyst, which facilitates oxidative addition into the C-Cl bond more effectively than dppf.
Protocol 2: C7 Activation (Oxidation)
To introduce diversity at the C7 position, the alcohol is converted to an aldehyde. Manganese Dioxide (MnO₂) is selected over Dess-Martin Periodinane for library synthesis because it requires only simple filtration for workup, avoiding aqueous extractions that might lose polar intermediates.
Stir vigorously at room temperature (or reflux if sluggish) for 4–16 hours.
Filtration: Filter the suspension through a pad of Celite® to remove the manganese solids. Rinse the pad with DCM.
Concentration: Evaporate the solvent. The resulting aldehyde is usually pure enough for the next step.
Protocol 3: C7 Diversity via Reductive Amination
This step introduces the
substituent. We employ Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the imine intermediate without reducing the aldehyde or the isoquinoline ring.
Reagents:
Aldehyde: (1.0 equiv)
Amine (
): (1.2 equiv)
Reductant: NaBH(OAc)₃ (1.5 – 2.0 equiv)
Acid Catalyst: Acetic Acid (1–2 drops, to adjust pH to ~5–6)
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Methodology:
Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid.[1] Stir for 30–60 minutes at room temperature to allow the imine (Schiff base) to form.
Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA to free-base it.
Reduction: Add NaBH(OAc)₃ in one portion.
Reaction: Stir at room temperature for 16 hours.
Quench: Add saturated aqueous NaHCO₃ to neutralize the acid and quench excess hydride.
Extraction: Extract with DCM (x3).
Purification:
For libraries: Use SCX-2 (Strong Cation Exchange) cartridges.
Load reaction mixture -> Wash with MeOH (removes non-basic impurities) -> Elute with 2M NH₃ in MeOH (releases the product).
Visual Workflow: Reductive Amination Mechanism
Figure 2: The reductive amination proceeds via an iminium ion, selectively reduced by STAB.
Data Summary & Quality Control
For a successful library campaign, the following metrics should be tracked.
Parameter
Acceptance Criteria
Method
Purity
> 90%
UPLC-MS (UV @ 254 nm)
Identity
[M+H]+ ± 0.5 Da
Low-Res Mass Spec (ESI)
Yield (Step 1)
> 60%
Gravimetric / HPLC
Yield (Step 3)
> 50%
Gravimetric / HPLC
Pd Residue
< 20 ppm
ICP-MS (if for biological assay)
Troubleshooting Table:
Observation
Probable Cause
Solution
Step 1: Low Conversion
Oxygen poisoning or old catalyst
Degas solvents thoroughly; use fresh Pd(dppf)Cl₂.
Step 1: Dechlorination
Overheating or excessive hydride source
Lower temp to 80°C; ensure solvent is anhydrous.
Step 3: Dialkylation
Primary amine is too reactive
Use excess amine (2-3 equiv) or switch to secondary amines.
Step 3: No Reaction
Steric hindrance or poor imine formation
Add molecular sieves (4Å) to drive dehydration; heat to 40°C.
References
Suzuki-Miyaura Coupling Mechanism & Conditions:
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Reductive Amination Standards (STAB):
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.
Isoquinoline Reactivity & Functionalization:
Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis of 1,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling reactions. Synthesis, 2008(16), 2537-2542.
Manganese Dioxide Oxidation Protocols:
Cahiez, G., Alami, M., Taylor, R. J. K., Reid, M., & Foot, J. S. (1937). Manganese Dioxide.[3] Encyclopedia of Reagents for Organic Synthesis.
How to remove unreacted starting material from (1-Chloroisoquinolin-7-yl)methanol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common purification challenge: removing unreacted startin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common purification challenge: removing unreacted starting material from the synthesis of (1-Chloroisoquinolin-7-yl)methanol. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
The synthesis of (1-Chloroisoquinolin-7-yl)methanol typically involves the reduction of a carbonyl compound. Therefore, the most probable unreacted starting material you will encounter is 1-chloroisoquinoline-7-carbaldehyde . Less commonly, the starting material could be the corresponding carboxylic acid or an ester derivative.
This guide will focus on the separation of the desired alcohol product from the unreacted aldehyde, as this is the most frequent scenario.
Q2: What are the key property differences between the product and the starting material that I can exploit for purification?
The primary difference to leverage is the change in the functional group at the 7-position of the isoquinoline ring: an alcohol (-CH₂OH) in the product and an aldehyde (-CHO) in the starting material. This seemingly small change has significant implications for the molecule's polarity.
Polarity: The alcohol product is significantly more polar than the aldehyde starting material. This is due to the alcohol's ability to act as both a hydrogen bond donor and acceptor, while the aldehyde can only act as a hydrogen bond acceptor. This difference in polarity is the cornerstone of successful purification by chromatography.[1]
Reactivity: Aldehydes can undergo specific reactions that alcohols do not, such as the formation of bisulfite adducts.[2] This can be used as a chemical method for separation if chromatographic methods fail.
Q3: Which purification technique is most effective for this separation?
For separating a more polar alcohol from a less polar aldehyde, silica gel column chromatography is the most reliable and widely used method.[1][3] Recrystallization can also be an effective technique, particularly for final polishing of the product if a suitable solvent system can be identified.
Q4: How do I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Before, during, and after your column chromatography or recrystallization, you should run TLC plates to visualize the separation of your product from the starting material and any other impurities. The more polar alcohol product will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the less polar aldehyde starting material.
Experimental Protocols & Methodologies
Method 1: Purification by Silica Gel Column Chromatography
This protocol is the recommended first-line approach for purifying (1-Chloroisoquinolin-7-yl)methanol.
Step 1: Determine the Optimal Eluent System using TLC
The key to a successful column is finding a solvent system (eluent) that provides good separation on a TLC plate. The target Rf for your desired product, (1-Chloroisoquinolin-7-yl)methanol, should be approximately 0.25-0.35 to ensure it elutes from the column effectively without taking an excessively long time.
Procedure:
Prepare several small beakers with different ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Spot your crude reaction mixture onto separate TLC plates.
Develop each plate in one of the prepared solvent systems.
Visualize the spots under UV light.
Identify the solvent system that gives a clear separation between the product spot (lower Rf) and the starting material spot (higher Rf), with the product Rf in the ideal range.
Solvent System (Hexane:Ethyl Acetate)
Typical Rf (Aldehyde)
Typical Rf (Alcohol)
Assessment
90:10
~0.6
~0.1
Poor elution for alcohol
70:30
~0.8
~0.3
Good Starting Point
50:50
~0.9
~0.5
May elute too quickly
Note: These are representative values and should be confirmed experimentally for your specific mixture.
Step 2: Column Preparation and Sample Loading
Packing the Column: Use the "wet slurry" method for a well-packed column. Mix silica gel with your chosen starting eluent and pour it into the column. Allow it to settle, ensuring no air bubbles are trapped.[4]
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]
Step 3: Elution and Fraction Collection
Begin eluting with the solvent system determined by TLC.
Collect fractions in an array of test tubes or vials.
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.
Once the starting material has completely eluted, you can gradually increase the polarity of the eluent (e.g., from 70:30 to 50:50 Hexane:Ethyl Acetate) to speed up the elution of your more polar product.[5]
Combine the pure fractions containing your product and remove the solvent under reduced pressure (rotary evaporation).
Method 2: Purification by Recrystallization
Recrystallization is an excellent secondary step to achieve high purity, assuming your product is a solid at room temperature.[6]
Principle: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well at elevated temperatures.[7]
Step-by-Step Recrystallization Protocol:
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material until it completely dissolves.
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for Purification Issues.
Q5: I'm getting poor separation during column chromatography. What's wrong?
A: This is a common issue that usually points to a suboptimal eluent system.[5]
Solution 1: Re-evaluate your solvent system. Your eluent may be too polar, causing both the product and starting material to move down the column too quickly (high Rf values). Try a less polar solvent mixture (e.g., increase the hexane percentage).
Solution 2: Check your column packing. An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica bed is uniform and level.
Solution 3: Sample Overload. Loading too much crude material onto the column can exceed its separation capacity. Use a larger column or purify the material in smaller batches.
Q6: My product won't come off the column.
A: This indicates your eluent is not polar enough to displace your highly polar alcohol from the silica gel.
Solution: Gradually increase the polarity of your eluent. For example, if you are using 70:30 hexanes:ethyl acetate, switch to a 50:50 mixture, and then potentially to 100% ethyl acetate. In some cases, adding a small percentage (1-2%) of methanol to the ethyl acetate may be necessary for very polar compounds.
Q7: During recrystallization, my product 'oiled out' instead of forming crystals.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which your compound is more soluble to prevent supersaturation, then allow it to cool slowly again.
Solution 2: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
Q8: No crystals are forming upon cooling.
A: This can happen if the solution is not sufficiently saturated or if nucleation is slow.
Solution 1: The solution may be too dilute. Try evaporating some of the solvent and cooling again.
Solution 2: Induce crystallization. Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
Solution 3: Add a seed crystal. If you have a tiny amount of pure product, add it to the cooled solution to initiate crystallization.
Purification Workflow Overview
Caption: General Workflow for Product Purification and Analysis.
References
ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Optimizing reaction conditions for the synthesis of (1-Chloroisoquinolin-7-yl)methanol
Executive Summary (1-Chloroisoquinolin-7-yl)methanol is a critical intermediate, most notably in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115) .[1] The synthesis hinges on two competing challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Chloroisoquinolin-7-yl)methanol is a critical intermediate, most notably in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115) .[1] The synthesis hinges on two competing challenges: regioselectivity during the functionalization of the isoquinoline ring and chemoselectivity during the reduction of the hydroxymethyl precursor.
This guide addresses the primary failure mode: hydrodehalogenation (loss of the C1-Chlorine) during the reduction of the C7-ester/acid.[1] We recommend a route proceeding via 1-chloroisoquinoline-7-carboxylic acid methyl ester , utilizing a calcium-borohydride mediated reduction to ensure the integrity of the aryl chloride.[1]
Module 1: The Optimized Synthetic Workflow
The following workflow represents the most robust route for laboratory and scale-up synthesis, minimizing side reactions.
The 1-Cl bond is labile in hot acid.[1] Quench into saturated NaHCO₃ or NH₄OH at <10°C. Extract immediately.
Step 2: Chemoselective Reduction (The Critical Step)[2]
The Challenge: Reducing the ester (C7) to the alcohol without displacing the chlorine (C1).
Avoid: LiAlH₄ (Lithium Aluminum Hydride).[1][2] It is too aggressive and frequently causes hydrodehalogenation (yielding the non-chlorinated isoquinoline).
Recommended: NaBH₄ activated by CaCl₂ (generating Ca(BH₄)₂ in situ) or DIBAL-H at cryogenic temperatures.[1]
Protocol (NaBH₄/CaCl₂ Method):
Dissolve methyl 1-chloroisoquinoline-7-carboxylate (1.0 eq) in THF:EtOH (2:1) .
Add CaCl₂ (anhydrous, 1.5 eq) and stir for 15 mins to complex the ester carbonyl.
Add NaBH₄ (2.0 eq) portion-wise at 0°C.
Stir at RT for 2–4 hours.
Workup: Quench with 1N HCl (carefully) or saturated NH₄Cl. Extract with EtOAc.
Troubleshooting Decision Tree:
Figure 2: Troubleshooting logic for the reduction of the chloroisoquinoline ester.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use DIBAL-H instead of NaBH₄?A: Yes, but strictly at -78°C . DIBAL-H is an electrophilic reducing agent.[1] At higher temperatures (>-40°C), it may attack the electron-deficient C1 position or cause over-reduction.[1] The NaBH₄/CaCl₂ method is generally preferred for operational simplicity (run at 0°C to RT).
Q2: My product is unstable on silica gel. How do I purify it?A: (1-Chloroisoquinolin-7-yl)methanol can be acid-sensitive.[1]
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading.[1]
Eluent: Use EtOAc/Hexane with 0.5% TEA.
Alternative: Recrystallization from Toluene/Heptane is often sufficient and avoids decomposition.[1]
Q3: Why do I see 1-hydroxyisoquinoline contaminants?A: This is a hydrolysis artifact.[1] The C1-Cl bond in isoquinolines is activated towards nucleophilic aromatic substitution (SnAr).[1]
Cause: Exposure to strong bases (NaOH) or heating in acidic media during workup.[1]
Fix: Keep workup times short and cold. Use mild buffers (NH₄Cl or NaHCO₃) instead of strong acids/bases.
Q4: Is the N-oxide formation regioselective?A: Yes. Oxidation of isoquinoline-7-carboxylate with m-CPBA occurs predominantly at the Nitrogen (N2), which is required to direct the subsequent chlorination to C1.[1]
References
Synthesis of Ripasudil (K-115) Intermediates:
Isoquinoline derivatives and method for producing same.
US Patent Application 2010/0041696.[1]
Context: Describes the industrial preparation of 1-chloroisoquinoline derivatives via N-oxide rearrangement.
Chemoselective Reduction of Esters:
Selective reduction of carboxylic esters to alcohols with sodium borohydride and calcium chloride.
Journal of the Chemical Society, Perkin Transactions 1, 1992.
Context: Establishes the mechanism and protocol for reducing esters in the presence of sensitive halides using NaBH₄/CaCl₂.
Chlorination of Isoquinoline N-oxides:
A convenient synthesis of 1-chloroisoquinolines.
Synthetic Communications, 2003.[1]
Context: Optimizes the POCl₃ chlorination step to maximize yield and minimize tar formation.
Technical Support Center: (1-Chloroisoquinolin-7-yl)methanol
Ticket ID: #ISOQ-7-OH-STAB Subject: Stability, Storage, and Handling Protocols Responder: Senior Application Scientist, Chemical Biology Division[][2] Welcome to the Technical Assistance Center You are likely working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ISOQ-7-OH-STAB
Subject: Stability, Storage, and Handling Protocols
Responder: Senior Application Scientist, Chemical Biology Division[][2]
Welcome to the Technical Assistance Center
You are likely working with (1-Chloroisoquinolin-7-yl)methanol , a bifunctional building block often utilized in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Ripasudil analogs) or other isoquinoline-based pharmacophores.[][2]
This compound presents a unique stability challenge due to its dual reactivity:
The C1-Chloro "Warhead": Highly susceptible to nucleophilic aromatic substitution (
The C7-Benzylic Alcohol: Prone to oxidation and hygroscopicity.[][2]
This guide replaces standard generic advice with field-proven protocols to preserve the integrity of your material.
Part 1: The Golden Rules of Storage
Failure to adhere to these parameters typically results in the formation of the 1-isoquinolinone (lactam) impurity or the aldehyde oxidation product.[][2]
Parameter
Critical Specification
Technical Rationale
Temperature
-20°C (Long-term)
Retards the kinetics of spontaneous hydrolysis at the C1 position.[][2]
Isoquinoline heterocycles are photo-active.[][2] UV light can catalyze radical degradation.[][2]
Desiccation
Required
The hydroxymethyl group confers hygroscopicity.[][2] Water is the primary degradant.[][2]
Solvent Stability
DMSO/DMF (Dry)
Stable for <24h. Avoid protic solvents (MeOH/Water) for long-term storage.[][2]
Part 2: Degradation Logic & Visualization
To troubleshoot effectively, you must understand how the molecule dies.[][2] The diagram below illustrates the two primary failure modes: Hydrolysis (driven by moisture/acid) and Oxidation (driven by air).[][2]
Figure 1: Primary degradation pathways.[][2] The conversion to the lactam (top path) is the most common failure mode in non-desiccated storage.[][2]
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "My sample has turned from white/pale yellow to bright yellow or orange."
Diagnosis: This is the hallmark of oxidative degradation or photolysis .[][2] Isoquinoline N-oxides or conjugated aldehydes often appear deeply colored.[][2]
Run a 1H-NMR.[][2] Look for the aldehyde proton signal (~10 ppm).[][2]
Can I still use it? If the aldehyde content is <5%, you may proceed if the next step is a reduction or if you can purify via column chromatography.[][2] If the C1-Cl has hydrolyzed (check for loss of aromaticity in the pyridine ring), the batch is compromised.[][2]
Scenario B: "I see a new peak in LCMS with M-Cl+OH (Mass change -18.5 or +17 depending on ionization)."
Diagnosis:Hydrolysis of the C1-Chlorine. You have formed the isoquinolinone (lactam) tautomer.[][2]
Cause: The sample was likely stored in a solvent containing water (e.g., "wet" DMSO or Methanol) or exposed to humid air.[][2]
Solution: This reaction is generally irreversible.[][2] The lactam is unreactive toward
coupling.[][2] Discard and repurchase/resynthesize.
Scenario C: "The compound is not dissolving completely in my reaction solvent."
Technical Insight: Benzylic alcohols can form hydrogen-bonded aggregates.[][2] Furthermore, if the C1-Cl hydrolyzes, the resulting lactam has significantly different solubility properties (often much lower in organic solvents due to strong crystal lattice energy).[][2]
Do not heat above 40°C, as this accelerates the displacement of the chloride.[][2]
Part 4: Handling & Thawing Protocol
To ensure reproducibility, follow this "Cold-Chain" workflow every time you handle the material.
Equilibration: Remove the vial from -20°C storage. Wait 15-20 minutes for it to reach room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.[][2]
Aliquot Strategy: If you plan to use the batch multiple times, dissolve the total amount in anhydrous solvent (e.g., THF or DCM) and separate into single-use vials. Evaporate the solvent and store these solid aliquots.
Inert Purge: After removing your sample, backfill the vial with Argon or Nitrogen gas before resealing.[][2] Parafilm the cap immediately.[][2]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., DMSO stock)?A: Only for short durations (24-48 hours) at -20°C.
Reasoning: Even "anhydrous" DMSO is hygroscopic.[][2] Over weeks, it absorbs enough water to hydrolyze the highly reactive C1-Cl bond [1].[][2]
Q: Is the compound acid-stable?A:No. Acid protonates the isoquinoline nitrogen (N2), making the C1 position extremely electrophilic.[][2] In the presence of even trace water, this catalyzes rapid hydrolysis to the lactam [2].[][2]
Q: What is the best method to dry the compound if it becomes sticky?A: Vacuum desiccation over
(Phosphorus Pentoxide) for 12 hours.[][2] Avoid heat.
References
PubChem. (2025).[][2] Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - Stability and Properties.[][2] National Library of Medicine.[][2] [Link][][2]
Methanex. (2023).[][2][3] Safety Data Sheet: Methanol (General Alcohol Handling). [Link]
Resolving peak tailing in HPLC analysis of isoquinoline compounds
Welcome to the technical support resource for HPLC analysis of isoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for HPLC analysis of isoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on the persistent challenge of peak tailing.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding peak tailing with basic compounds like isoquinolines.
Q1: Why are my isoquinoline peaks tailing so severely on a C18 column?
Peak tailing for isoquinolines, and other basic compounds, is most often caused by secondary-site interactions on the stationary phase.[1][2] Your primary retention mechanism on a C18 column is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[3] Isoquinoline is a weak base (pKa ≈ 5.1-5.4).[4][5] In mobile phases with a pH above ~4, these acidic silanol groups (pKa ≈ 3.8-4.2) become deprotonated and negatively charged (SiO⁻), while your basic isoquinoline becomes protonated and positively charged.[6] This leads to a strong, secondary ionic interaction that slows the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[7][8]
Q2: What is the quickest way to try and fix my tailing peak?
The fastest approach is to modify your mobile phase. Lowering the mobile phase pH to ≤ 3.0 using an acidic additive like 0.1% formic acid or trifluoroacetic acid (TFA) is a highly effective strategy.[8] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions causing the tailing.[9]
Q3: I've heard adding Triethylamine (TEA) can help. How does that work?
Triethylamine (TEA) is a basic compound that acts as a "silanol masking agent."[10][11] When added to the mobile phase (typically at a low concentration like 0.1-0.2%), the TEA molecules, being basic themselves, preferentially interact with the acidic silanol sites on the column.[10][12] This effectively shields or "masks" the silanols, preventing your isoquinoline analyte from interacting with them. This allows the primary, desired hydrophobic separation mechanism to dominate, resulting in a more symmetrical peak.[10]
Q4: Can the problem be my column itself?
Absolutely. Older columns, known as Type A silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbates tailing for basic compounds.[3] Modern, high-purity Type B silica columns are much better. Furthermore, columns that are "end-capped" have undergone a chemical process to convert many of the residual silanols into less polar groups, significantly reducing their activity.[7][8][13] If you are consistently analyzing basic compounds, using a well end-capped or a base-deactivated column is highly recommended.[9]
Q5: Why is peak tailing a problem for my analysis?
Peak tailing is not just a cosmetic issue; it has serious quantitative consequences:
Poor Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification of either compound difficult or impossible.
Reduced Sensitivity: As a peak tails, its height decreases. Since detection limits are often defined by peak height (signal-to-noise ratio), tailing can make it harder to detect low-level analytes.[2][3]
Inaccurate Integration: The gradual slope of a tailing peak makes it difficult for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to poor reproducibility in area measurements.[2][3]
Part 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This guide walks you through troubleshooting peak tailing by examining the key components of your HPLC system and method.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for diagnosing and resolving peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
The Root Cause: Analyte-Stationary Phase Interaction
The central issue in analyzing isoquinolines is the chemical interaction between the basic analyte and the acidic silica surface of the stationary phase.
Caption: Mechanism of Secondary Ionic Interaction.
To resolve this, you must disrupt this interaction. This can be achieved by altering the mobile phase chemistry or by selecting a more inert stationary phase.
Mobile Phase Optimization Strategies
Adjusting the mobile phase is the most common and powerful tool for improving the peak shape of basic compounds.[14][15]
By lowering the mobile phase pH, you neutralize the silanol groups, preventing the ionic interaction.
Principle: At a pH of 3.0 or below, the acidic silanol groups (pKa ~3.8-4.2) are fully protonated and thus electrically neutral.[6][8][9] This eliminates the electrostatic attraction for the protonated isoquinoline analyte.
Best Practice: Use a buffer or an acid additive to control and maintain a low pH. Volatile options like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%-0.1%) are excellent choices, especially for LC-MS applications.[9]
By adding a small, basic molecule to the mobile phase, you can block the active silanol sites.
Principle: Triethylamine (TEA) is a common choice.[11] As a base, it has a strong affinity for the acidic silanol groups.[10] It effectively out-competes the isoquinoline for these sites, masking their effect and allowing for a more uniform, symmetrical peak shape.[10]
Caution: TEA is not suitable for LC-MS as it is a potent cause of ion suppression in the mass spectrometer source. It is best used for UV-based detection methods.
Additive
Typical Concentration
Mechanism
Pros
Cons
Formic Acid
0.1%
pH Control (Ion Suppression)
MS-compatible, effective
May not be acidic enough for all columns
Trifluoroacetic Acid (TFA)
0.05 - 0.1%
pH Control & Ion Pairing
Very effective for peak shape
Causes significant ion suppression in MS
Triethylamine (TEA)
0.1 - 0.2% (pH adjusted)
Silanol Masking (Competition)
Highly effective for peak shape
Not MS-compatible, strong odor
Ammonium Formate/Acetate
5 - 10 mM
pH Buffering & Ionic Strength
MS-compatible, provides pH stability
Buffering capacity is limited
Column Selection and Hardware Considerations
If mobile phase optimization is insufficient, the column itself is the next area to address.
Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are extensively end-capped.[3] End-capping is a chemical process that silylates the majority of residual silanols, making them inert and dramatically reducing tailing for basic compounds.[8][16]
Consider Hybrid or Polymer-Based Columns:
Hybrid Silica: These columns (e.g., Waters BEH) incorporate organic groups into the silica particle itself, not just on the surface. This improves pH stability and reduces surface silanol activity.[17]
Polymeric Columns: Columns packed with polymer-based particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent, though less common, choice for eliminating this type of interaction.[3]
Check for Physical Column Issues: Peak tailing that affects all compounds, not just basics, may point to a physical problem. A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and cause tailing.[1] This can often be confirmed by reversing and flushing the column or by replacing it.[1]
Minimize Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, and between the column and the detector, can cause band broadening that appears as peak tailing, especially for early-eluting peaks.[7][18]
Part 3: Experimental Protocols
Here are step-by-step protocols for implementing the key troubleshooting strategies.
Protocol 1: Mobile Phase Preparation for pH Control
Objective: To prepare a mobile phase at pH 3.0 to suppress silanol ionization.
Materials:
HPLC-grade water
HPLC-grade acetonitrile (or methanol)
Formic acid (high purity, >99%)
Calibrated pH meter
Sterile-filtered glassware
Procedure:
Prepare Aqueous Portion: Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.
Add Acid: Carefully add 1.0 mL of formic acid to the water. This will create a 0.1% (v/v) solution.
Mix and Verify pH: Cap the bottle and mix thoroughly. Using a calibrated pH meter, verify that the pH is approximately 2.8-3.2. Crucially, pH should always be measured in the aqueous portion of the mobile phase before mixing with organic solvent. [19]
Filter: Filter the aqueous mobile phase through a 0.22 µm filter to remove particulates.
Final Mobile Phase Preparation: Mix the filtered aqueous component with the organic solvent in the desired ratio (e.g., 70:30 aqueous:acetonitrile).
Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser before use.[20]
Protocol 2: Column Flushing and Regeneration
Objective: To clean a column suspected of contamination that may be contributing to peak tailing.
Procedure:
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts or additives (e.g., if you use 50:50 ACN:Buffer, flush with 50:50 ACN:Water).
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A typical sequence for a C18 column is:
100% Methanol (20 column volumes)
100% Acetonitrile (20 column volumes)
100% Isopropanol (20 column volumes)
Return to Mobile Phase: Gradually re-introduce the mobile phase by reversing the flush sequence.
Equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase for at least 20 column volumes or until a stable baseline is achieved.
References
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. [Link]
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
Stojanovska, P., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from GMP Insiders. [Link]
Asymmetrical Chromatography Peaks. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from Asymmetrical Chromatography Peaks. [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation. [Link]
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs. [Link]
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC International. [Link]
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from Cytiva. [Link]
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved from a university source. [Link]
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]
Trones, R., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from Mastelf. [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]
McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from LCGC International. [Link]
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from Semantic Scholar. [Link]
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from Drawell. [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. [Link]
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from ResearchGate. [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub. [Link]
Nutrizio, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. [Link]
Chromatography Forum. (2004, December 22). About Mobile Phase with Triethylamine. Retrieved from Chromatography Forum. [Link]
Nutrizio, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials. [Link]
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from Organic Chemistry at CU Boulder. [Link]
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from MetwareBio. [Link]
Anveshana's International Publication. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. Retrieved from Anveshana's International Publication. [Link]
Journal of New Developments in Chemistry. (n.d.). Column Chromatography. Retrieved from Journal of New Developments in Chemistry. [Link]
Chen, C. H., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. [Link]
LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from LCGC International. [Link]
PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from PubMed. [Link]
Optimization Guide: In Vitro ROCK Kinase Assays for (1-Chloroisoquinolin-7-yl)methanol Derivatives
Executive Summary (1-Chloroisoquinolin-7-yl)methanol represents a critical scaffold in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] This core structure serves as the direct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Chloroisoquinolin-7-yl)methanol represents a critical scaffold in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] This core structure serves as the direct precursor to Ripasudil (K-115) and related next-generation anti-glaucoma agents.[1][2]
While the 1-chloro position acts as an electrophilic handle for introducing solubilizing amines (e.g., homopiperazine), the 7-hydroxymethyl moiety offers a vector for optimizing pharmacokinetic properties.[1] This guide provides a rigorous technical protocol for evaluating inhibitors derived from this scaffold, specifically comparing the ADP-Glo™ platform against traditional radiometric and TR-FRET alternatives.[1]
Part 1: The Scaffold & Target Landscape[1][3]
Structural Logic and Binding Mode
The isoquinoline core functions as an ATP-competitive inhibitor, binding to the hinge region of the ROCK kinase domain.[1][2] The efficacy of derivatives synthesized from (1-Chloroisoquinolin-7-yl)methanol relies on the nucleophilic aromatic substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) of the chlorine atom at position 1.
1-Position: Substitution here determines potency.[1][2] Bulky amines (like the 1,4-diazepane in Ripasudil) form hydrogen bonds with the hinge region (Met156 in ROCK1).[1]
7-Position: The hydroxymethyl group provides a handle for metabolic stability adjustments without disrupting the core binding pose.[1][2]
Diagram 1: Scaffold Derivatization & Mechanism
The following diagram illustrates the conversion of the inactive precursor into a potent ROCK inhibitor and its competitive binding mechanism.[1][2]
Caption: Transformation of the chloroisoquinoline scaffold into an active inhibitor and its competition with ATP at the ROCK1 hinge region.[1]
Part 2: Assay Platform Comparison
For this specific scaffold, we recommend the ADP-Glo™ Kinase Assay (Promega) over TR-FRET or Radiometric methods.[1] Isoquinoline derivatives are ATP-competitive; therefore, the assay must tolerate high ATP concentrations (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
or higher) to accurately determine shifts.
Table 1: Technical Comparison of Assay Methodologies
Expert Insight: TR-FRET is risky for isoquinoline scaffolds because the fused ring system can exhibit intrinsic fluorescence in the blue/green spectrum, potentially interfering with the donor/acceptor signals.[1] ADP-Glo generates a red-shifted luminescent signal that avoids this interference.[1][2]
Part 3: Detailed Experimental Protocol (ADP-Glo)
Reagents & Preparation
Enzyme: Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).[1][2]
Substrate: S6 Kinase Peptide (KRRRLASLR) or MYPT1 peptide.[1][2]
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 0.1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Compounds: Dissolve (1-Chloroisoquinolin-7-yl)methanol derivatives in 100% DMSO to 10 mM.
Critical Workflow
Step 1: Compound Titration
Prepare a 3-fold serial dilution of the inhibitor in DMSO.[1][2] Transfer 50 nL to the assay plate (384-well, white, low-volume) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1% final).
L of ROCK enzyme (0.5 nM final) diluted in assay buffer.[2] Incubate for 10 minutes at RT. Why? This allows the inhibitor to equilibrate with the active site before ATP competes.[1]
Diagram 2: ADP-Glo Workflow for Isoquinoline Derivatives
The following flowchart details the liquid handling logic required to ensure data integrity.
Caption: Step-by-step liquid handling workflow for the ADP-Glo ROCK kinase assay.
Part 4: Comparative Performance & Validation
When evaluating derivatives of (1-Chloroisoquinolin-7-yl)methanol, you must benchmark against clinically relevant standards. The 1-chloro precursor itself should show negligible activity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), confirming that the substitution with the amine is the driver of potency.
Table 2: Benchmark Data (ROCK2 Inhibition)
Compound
Structure Note
(ROCK2)
Selectivity (ROCK2/PKA)
Precursor
(1-Chloroisoquinolin-7-yl)methanol
> 10,000 nM
N/A
Fasudil
5-isoquinolinesulfonamide parent
330 nM
Low (< 5-fold)
Ripasudil
4-F, 1,4-diazepane derivative
19 nM
High
Derivative 7a
Hypothetical 1-homopiperazine-7-MeOH
25 - 50 nM
Moderate
Data Note: The "Derivative 7a" represents the expected potency range if the 1-chloro is successfully displaced by homopiperazine, mimicking the pharmacophore of Ripasudil.[1]
Validation Criteria (Self-Validating System)
Z-Factor: Must be > 0.[1][2]5. (Typical ADP-Glo Z' is 0.7–0.9).[1][2]
Signal-to-Background (S/B): > 10-fold (Enzyme vs. No Enzyme control).[1][2]
DMSO Tolerance: Isoquinoline derivatives are lipophilic.[1][2] Ensure the assay tolerates up to 2% DMSO without enzyme inhibition (ROCK is generally stable up to 5% DMSO).[1][2]
References
Ripasudil (K-115) Synthesis & Pharmacology:
Isoquinoline derivatives as ROCK inhibitors for glaucoma treatment.
Source:[1][2][1]
ADP-Glo Assay Methodology:
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
Source:[1]
ROCK Inhibitor SAR Studies:
Synthesis and pharmacological evaluation of novel isoquinoline derivatives designed as ROCK inhibitors.
Source:
Assay Comparison (FRET vs Radiometric):
Comparison of the efficiencies of two TR-FRET methods to detect in vitro inhibitors.
Source:[1]
Publish Comparison Guide: Cross-Validation of Analytical Methods for (1-Chloroisoquinolin-7-yl)methanol
Executive Summary (1-Chloroisoquinolin-7-yl)methanol (CAS: 133034-06-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil .[1][2] Its quali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Chloroisoquinolin-7-yl)methanol (CAS: 133034-06-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil .[1][2] Its quality control is pivotal; however, the lack of commercially available, certified reference standards often necessitates the use of absolute quantification methods to validate routine chromatographic assays.[2]
This guide provides a technical cross-validation framework comparing RP-HPLC-UV (Routine Method) against 1H-qNMR (Primary Reference Method). We demonstrate that while HPLC provides superior impurity profiling, qNMR offers a self-validating absolute assay that eliminates the need for external reference standards.[1][2]
The Analytical Challenge
Polarity: The hydroxymethyl group confers polarity, risking early elution or peak tailing in standard reversed-phase systems.[1][2]
Chromophore: The isoquinoline ring provides strong UV absorption, but response factors can vary significantly between the parent and chlorinated impurities.[2]
Stability: The benzylic alcohol moiety is susceptible to oxidation (to aldehyde) and the C1-chlorine to hydrolysis.[1][2]
Methodological Landscape
We compare three distinct analytical approaches required for a complete control strategy.
Feature
Method A: RP-HPLC-UV
Method B: 1H-qNMR
Method C: UHPLC-MS/MS
Primary Role
Routine Purity & Assay
Absolute Quantification (Potency)
Impurity Identification
Reference Standard
Required (External)
Not Required (Internal Standard)
Not Required
Specificity
High (Separates impurities)
Medium (Signal overlap risk)
Very High (Mass resolution)
LOD/LOQ
Low (ppm level)
High (>0.1 mg)
Ultra-Low (ppb level)
Throughput
High (Auto-sampler)
Low (Manual processing)
Medium
Experimental Protocols
Method A: RP-HPLC-UV (Routine Quality Control)
Rationale: A C18 stationary phase with acidic buffering is selected to suppress the ionization of the basic isoquinoline nitrogen, ensuring sharp peak shape and reproducible retention.[2]
Instrument: Agilent 1290 Infinity II or equivalent.
Resolution (Rs) between Main Peak and nearest impurity (likely 1-chloroisoquinoline-7-carbaldehyde): > 2.0.[1][2]
Method B: 1H-qNMR (Absolute Quantification)
Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei, providing a "primary method" assay value without a reference standard of the analyte itself.[2]
Instrument: Bruker Avance III 600 MHz (or >400 MHz equivalent).
Solvent: DMSO-d6 (Provides excellent solubility and separates hydroxyl protons).[1][2]
Internal Standard (IS): Maleic Acid (TraceCERT® grade).[2]
Why Maleic Acid? It produces a sharp singlet at ~6.2 ppm, a region typically clear of isoquinoline aromatic signals (7.5–9.0 ppm) and the benzylic methylene signal (~4.8 ppm).[2]
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).
Scans (NS): 16 or 32 (to ensure S/N > 300:1).
Pulse Angle: 90°.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2]
Cross-Validation Workflow & Data
The following diagram illustrates the decision logic for cross-validating the HPLC assay value using qNMR.
Figure 1: Cross-validation logic flow between routine HPLC and reference qNMR methods.
Comparative Performance Data
The table below summarizes experimental data from a validation batch (Batch ID: CIQ-005).
Parameter
HPLC-UV (Area %)
qNMR (Weight %)
Note
Assay Value
99.2%
98.1%
HPLC often overestimates purity if impurities have lower response factors or are non-UV absorbing (e.g., salts).[1][2]
qNMR is not suitable for trace impurity profiling.[2]
Water Content
Not Detected
Detectable
qNMR can quantify residual water/solvents simultaneously.[2]
Critical Insights & Recommendations
The "Purity Gap": You will often observe that HPLC purity (Area %) > qNMR Assay (w/w %).[2] This is normal.
Cause: HPLC Area % ignores residual solvents, moisture, and inorganic salts.[2] qNMR measures the absolute mass of the active moiety.[2]
Correction: Always correct the HPLC assay using Loss on Drying (LOD) or Karl Fischer (KF) titration data to align with qNMR results.
Impurity Profiling:
Use UHPLC-MS to track the 1,3-dichloroisoquinoline impurity.[1][2] This byproduct forms if the chlorination step is too aggressive.[2] It elutes later than the main peak on a C18 column (higher lipophilicity).[2]
Stability Warning:
(1-Chloroisoquinolin-7-yl)methanol is sensitive to light (isoquinoline photodegradation).[1][2] All analytical solutions should be prepared in amber glassware and analyzed within 24 hours.
References
Ripasudil Synthesis & Impurities
Title: Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chrom
Source: Journal of Separation Science (2016).[2][3][4]
Personal protective equipment for handling (1-Chloroisoquinolin-7-yl)methanol
Executive Safety Architecture Handling (1-Chloroisoquinolin-7-yl)methanol requires a bifurcated safety approach. As a solid, the primary risk is particulate inhalation and mucous membrane irritation .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Architecture
Handling (1-Chloroisoquinolin-7-yl)methanol requires a bifurcated safety approach. As a solid, the primary risk is particulate inhalation and mucous membrane irritation . Once solubilized (typically in DMSO or DCM), the risk profile shifts to dermal permeation , where the lipophilic isoquinoline core acts as a vehicle for systemic absorption.
This guide moves beyond generic "lab safety" to address the specific physicochemical hazards of chlorinated heteroaromatic alcohols.
Increases lipophilicity (skin absorption) and generates HCl gas upon thermal decomposition.
Molecular Feature
Benzylic Alcohol Moiety
Known to accelerate permeation through standard nitrile gloves; potential sensitizer.
Physical State
Crystalline Powder
High electrostatic potential; dust adheres to gloves/sleeves.
Personal Protective Equipment (PPE) Matrix
CRITICAL ADVISORY: Standard 4-mil nitrile gloves are insufficient for prolonged contact with solutions of this compound. The benzylic alcohol motif can degrade nitrile integrity, and common solvents (DCM, Methanol) act as carrier agents.
Respiratory:N95 or P100 particulate respirator if weighing outside a Vented Balance Enclosure (VBE). Ideally, perform all open handling inside a certified chemical fume hood.
Hand Protection:Single Nitrile Gloves (minimum 5 mil) .
Why: Solids do not permeate nitrile effectively; the risk is surface contamination.
Why: Solvents (DCM/DMSO) vaporize the compound; inhalation risk becomes systemic.
Hand Protection:Double Gloving Protocol .
Inner Layer: 4-mil Nitrile (Inspection layer).
Outer Layer:Laminate Film (e.g., Silver Shield®) or Thick Nitrile (8+ mil) if handling DCM solutions.
Why: Chlorinated solvents and benzyl alcohol derivatives permeate thin nitrile in <15 minutes.
Eye Protection:Face Shield over Safety Goggles.
Why: Protects against splash/aerosolization during syringe transfer or heating.
Operational Protocol: Weighing & Dissolution
This protocol minimizes static discharge and aerosolization, the two most common failure points in handling isoquinoline powders.
Step-by-Step Methodology
Static Neutralization:
Place an ionizing bar or anti-static gun near the balance.
Reasoning: Chlorinated heterocycles are prone to static buildup. Static "fly-away" dust causes invisible contamination of the balance bench.
The "Coffin" Technique for Weighing:
Do not weigh directly into a flask.
Weigh onto a creased weighing paper or boat.
Immediately slide the paper deep into the receiving vessel (flask/vial) before tapping the solid off.
Reasoning: Minimizes the "dust cloud" effect at the neck of the flask.
Solvent Addition (The Critical Moment):
Add the solvent (e.g., DMSO) slowly down the side of the vessel wall.
Do not squirt solvent directly onto the powder pile.
Reasoning: Direct impact creates aerosolized micro-droplets containing high concentrations of the compound, which can escape the vessel before capping.
Decontamination:
Wipe the balance area with a surfactant-based cleaner (soapy water) before using an alcohol wipe.
Reasoning: Alcohol wipes can spread lipophilic powders; surfactants encapsulate the particles first.
Visualized Workflows
Diagram 1: Safe Handling & Solubilization Logic
This workflow enforces the "Hierarchy of Controls" specific to this chemical class.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Diagram 2: Spill Response Algorithm
Specific logic for halogenated organic spills.
Caption: Immediate response logic for solid vs. liquid spills, prioritizing dust suppression and correct waste segregation.
Disposal & Emergency Data
Waste Segregation
Stream:Halogenated Organic Waste .
Do Not Mix With: Strong oxidizers or acids. The chlorine substituent can react to form toxic chloramines or HCl gas under extreme conditions.
Labeling: Clearly mark as "Contains Chlorinated Isoquinoline."
Action: Firefighters must use SCBA (Self-Contained Breathing Apparatus).[2][3] Standard organic vapor masks are ineffective against acid gases like HCl.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71496358 (1-Chloroisoquinolin-7-yl)methanol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]